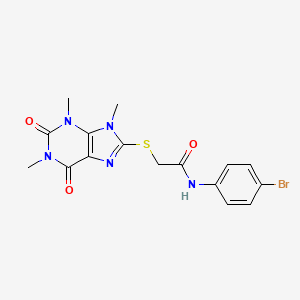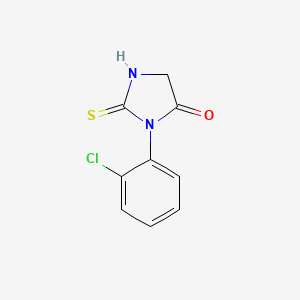![molecular formula C25H14N2O4S2 B2398931 3-[2-[[4-(2-Oxochromen-3-yl)-1,3-thiazol-2-yl]methyl]-1,3-thiazol-4-yl]chromen-2-one CAS No. 319491-51-5](/img/structure/B2398931.png)
3-[2-[[4-(2-Oxochromen-3-yl)-1,3-thiazol-2-yl]methyl]-1,3-thiazol-4-yl]chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-[[4-(2-Oxochromen-3-yl)-1,3-thiazol-2-yl]methyl]-1,3-thiazol-4-yl]chromen-2-one is a useful research compound. Its molecular formula is C25H14N2O4S2 and its molecular weight is 470.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthetic Methodologies and Chemical Properties
The synthesis and chemical properties of chromenones and thiazoles, closely related to the compound , have been elaborated in several studies. For example, Mazimba (2016) reviewed synthetic protocols for 6H-benzo[c]chromen-6-ones, highlighting their core structures in secondary metabolites and pharmacological significance. The review details efficient synthetic procedures including Suzuki coupling reactions and Michael acceptor reactions, offering insights into the compound's structural relevance and synthetic accessibility (Mazimba, 2016).
Pharmacological Importance
The pharmacological relevance of compounds related to 3-[2-[[4-(2-Oxochromen-3-yl)-1,3-thiazol-2-yl]methyl]-1,3-thiazol-4-yl]chromen-2-one is significant. The thiazolidin-4-ones, a class encompassing similar structural motifs, have been identified for their vast biological potential, including anti-inflammatory, antidiabetic, and anticancer activities. This underlines the compound's potential as a cornerstone in the development of new pharmaceuticals (Santos, Junior, & Silva, 2018).
Antioxidant Properties and Applications
Compounds bearing the chromenone and thiazole units have been recognized for their antioxidant properties, which are crucial in mitigating oxidative stress and preventing cellular damage. The antioxidant potential of chromones, for instance, is attributed to their ability to scavenge free radicals, suggesting the compound's utility in developing therapies against oxidative stress-related diseases (Yadav, Parshad, Manchanda, & Sharma, 2014).
作用機序
Target of Action
The primary targets of the compound are currently unknown. The compound is a derivative of chroman-4-one , which is known to exhibit a broad variety of remarkable biological and pharmaceutical activities . .
Mode of Action
Given its structural similarity to chroman-4-one derivatives , it may interact with its targets in a similar manner.
Biochemical Pathways
Chroman-4-one derivatives are known to exhibit a variety of biological and pharmaceutical activities , suggesting that they may impact multiple biochemical pathways
Result of Action
Given its structural similarity to chroman-4-one derivatives , it may exhibit similar effects. Chroman-4-one derivatives are known to exhibit a variety of biological and pharmaceutical activities , suggesting that this compound may have similar effects.
特性
IUPAC Name |
3-[2-[[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]methyl]-1,3-thiazol-4-yl]chromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H14N2O4S2/c28-24-16(9-14-5-1-3-7-20(14)30-24)18-12-32-22(26-18)11-23-27-19(13-33-23)17-10-15-6-2-4-8-21(15)31-25(17)29/h1-10,12-13H,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIDSYDZVGVUUSQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)CC4=NC(=CS4)C5=CC6=CC=CC=C6OC5=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H14N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[(tert-butoxy)carbonyl]amino}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylic acid](/img/structure/B2398848.png)






![{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}methanol](/img/structure/B2398859.png)
![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-chlorophenyl)acetamide](/img/structure/B2398862.png)

![bis(2-(pyridin-2-yl)-1H-benzo[d]imidazol-5-yl)methane](/img/structure/B2398865.png)


![N-(4-fluorophenyl)-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2398871.png)